Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a methoxy group and an acetate moiety. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of 4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to form the boronic ester. The resulting product is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate to yield the final compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: 4-methoxyphenylboronic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of compounds with potential anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a methoxy group, used in the synthesis of different biaryl compounds.
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane: Contains a trimethylsilyl group, used in the synthesis of conjugated polymers.
Uniqueness
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its combination of a methoxy group and an acetate moiety, which enhances its reactivity and versatility in organic synthesis. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in the synthesis of complex molecules.
Properties
Molecular Formula |
C16H23BO5 |
---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)13-10-12(19-5)8-7-11(13)9-14(18)20-6/h7-8,10H,9H2,1-6H3 |
InChI Key |
OSBUSMVVUXSLQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.